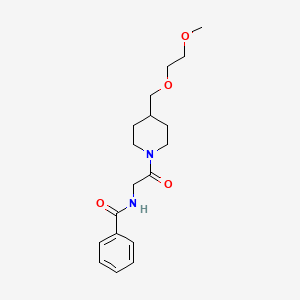
N-(2-(4-((2-methoxyethoxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-((2-methoxyethoxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide is a useful research compound. Its molecular formula is C18H26N2O4 and its molecular weight is 334.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(4-((2-methoxyethoxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide, a compound characterized by its complex structure involving a piperidine ring and various substituents, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound is defined by the following chemical structure:
- Molecular Formula : C₁₆H₂₈N₂O₆
- CAS Number : 1251684-44-2
The synthesis typically involves multiple steps:
- Formation of the Piperidine Ring : Achieved through cyclization reactions.
- Substitution with 2-Methoxyethoxy Group : Introduced via nucleophilic substitution.
- Attachment of Benzamide Moiety : Conducted through an etherification reaction.
These synthetic routes are crucial for obtaining high yields and purity, which are essential for biological testing .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The binding affinity to these targets can lead to modulation of their activity, resulting in various pharmacological effects. The compound's structural features facilitate its ability to cross biological membranes, enhancing its potential therapeutic applications .
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing piperidine rings have shown efficacy against various cancer cell lines. In vitro studies demonstrated that related compounds could induce apoptosis in cancer cells, suggesting that this compound may also possess similar properties .
Neuroprotective Effects
Studies on piperidine derivatives have highlighted their neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds with similar functionalities have been shown to inhibit neuroinflammation and oxidative stress, which are critical factors in conditions such as Alzheimer's disease. This suggests a potential role for this compound in neuroprotection .
Antimicrobial Activity
The compound's structural characteristics may confer antimicrobial properties as well. Related benzamide derivatives have demonstrated activity against various bacterial strains, indicating that this compound could be evaluated for similar effects .
Case Studies and Research Findings
A series of case studies have been conducted to evaluate the biological activities of related compounds:
These studies underscore the potential therapeutic applications of compounds structurally related to this compound.
Propriétés
IUPAC Name |
N-[2-[4-(2-methoxyethoxymethyl)piperidin-1-yl]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-23-11-12-24-14-15-7-9-20(10-8-15)17(21)13-19-18(22)16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNSWTKAORNZIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1CCN(CC1)C(=O)CNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














